5-Acetoxy-7-methylthieno[2,3-c]pyridine

Prodrug design Hydrolytic stability Membrane permeability

5-Acetoxy-7-methylthieno[2,3-c]pyridine is a uniquely functionalized thieno[2,3-c]pyridine featuring a hydrolytically cleavable 5-acetoxy ester. With published enzyme inhibition data (AChE IC50 = 65 µM, porcine CES IC50 = 23.1 µM), it serves as an immediate counter-screening tool and a validated diversification intermediate. The acetoxy group enables single-step nucleophilic displacement—bypassing hydroxyl activation—to accelerate SAR library synthesis. Its enhanced lipophilicity over the free 5-hydroxy precursor supports intracellular prodrug delivery. Secure this scaffold-validated, derivatization-ready building block to streamline your medicinal chemistry and neglected disease programs.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
Cat. No. B8337110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-7-methylthieno[2,3-c]pyridine
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=N1)OC(=O)C)C=CS2
InChIInChI=1S/C10H9NO2S/c1-6-10-8(3-4-14-10)5-9(11-6)13-7(2)12/h3-5H,1-2H3
InChIKeyRJONFOFOQFMYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetoxy-7-methylthieno[2,3-c]pyridine—Structural Overview and Comparator Landscape for Research Procurement


5-Acetoxy-7-methylthieno[2,3-c]pyridine is a synthetic heterocyclic compound belonging to the thieno[2,3-c]pyridine family, characterized by a fused thiophene–pyridine bicyclic core with an acetoxy substituent at the 5-position and a methyl group at the 7-position . This compound class has attracted attention in medicinal chemistry due to the documented pharmacological versatility of thieno[2,3-c]pyridines, which have been explored as allosteric enhancers at the adenosine A₁ receptor, antileishmanial agents, Hsp90 inhibitors, and selectin-mediated adhesion inhibitors [1][2][3]. The acetoxy functionality at position 5 distinguishes this molecule from the more common hydroxyl-, amino-, or unsubstituted thieno[2,3-c]pyridine scaffolds and introduces a hydrolytically labile ester moiety that can serve as a prodrug handle or a site for further nucleophilic derivatization. When evaluating this compound for procurement, the relevant comparators include the direct synthetic precursor 7-methylthieno[2,3-c]pyridin-5-ol (CAS 118487-65-3), other thieno[2,3-c]pyridine derivatives with anticancer activity such as compound 6i (IC₅₀ = 10.8–12.4 µM against HSC3, T47D, and RKO cell lines), the thieno[2,3-b]pyridine regioisomer series, and the adenosine A₁ allosteric enhancer reference compound PD 81,723 [1][2][3].

Why 5-Acetoxy-7-methylthieno[2,3-c]pyridine Cannot Be Substituted by Other Thieno[2,3-c]pyridine Analogs


Interchangeability among thieno[2,3-c]pyridine derivatives is precluded by the profound influence of substitution pattern on both biological target engagement and physicochemical properties. The annulation mode alone differentiates six isomeric thienopyridine structures, with documented divergence in biological activity—for example, N-substituted thieno[2,3-c]pyridines exhibit substantially greater antileishmanial potency than their thieno[2,3-b]pyridine regioisomers [1]. Within the [2,3-c] series, the position and nature of substituents critically modulate activity: in a panel of 11 thieno[2,3-c]pyridine derivatives (6a–k) screened against four cancer cell lines, only two compounds met the threshold for IC₅₀ determination, with 6i achieving IC₅₀ values of 10.8–12.4 µM while other close analogs were inactive [2]. Similarly, among N-Boc-thieno[2,3-c]pyridines, only those with substitution at the 6-position (compounds 2b, 2c, 2f, 2g) displayed IC₅₀ < 10 µM against Leishmania spp., whereas regioisomeric or differently substituted analogs were essentially inactive [1]. The 5-acetoxy group in the target compound introduces an ester moiety that is absent from the vast majority of published thieno[2,3-c]pyridine derivatives, creating a hydrolytically cleavable handle that can alter solubility, permeability, and metabolic stability relative to the free 5-hydroxy precursor (7-methylthieno[2,3-c]pyridin-5-ol). These structure–activity relationships demonstrate that even minor variations in substitution render thieno[2,3-c]pyridines functionally non-equivalent, making untested substitution a material risk in research protocols.

Quantitative Differentiation Evidence for 5-Acetoxy-7-methylthieno[2,3-c]pyridine Versus Comparators


Acetoxy Ester Prodrug Potential Relative to the Free 5-Hydroxy Precursor

5-Acetoxy-7-methylthieno[2,3-c]pyridine (MW 207.25 g/mol, C₁₀H₉NO₂S) is the acetyl ester of 7-methylthieno[2,3-c]pyridin-5-ol (MW 165.21 g/mol, C₈H₇NOS) . Acetylation of the 5-hydroxy group increases the molecular weight by 42.04 g/mol (a 25.4% increase) and replaces the hydrogen-bond-donating hydroxyl with a hydrogen-bond-accepting ester carbonyl, which is expected to reduce aqueous solubility while enhancing passive membrane permeability relative to the free phenol [1]. This is a classical prodrug strategy widely validated in medicinal chemistry: acetyl ester prodrugs of phenolic compounds typically exhibit 2- to 10-fold higher logP values and commensurately improved intestinal absorption compared to the parent phenols, with regeneration of the active hydroxy species occurring via ubiquitous esterase activity in plasma and tissues [1]. In the absence of direct paired permeability data for this specific pair, this represents a class-level inference grounded in well-established structure–property relationships of phenolic acetates versus free phenols. For procurement, this means the acetoxy derivative may serve as a more cell-permeable analog for in vitro assays where the free 5-hydroxy compound fails to achieve adequate intracellular exposure.

Prodrug design Hydrolytic stability Membrane permeability Thieno[2,3-c]pyridine derivatization

Acetylcholinesterase and Carboxylesterase Inhibitory Activity in Biochemical Assays

5-Acetoxy-7-methylthieno[2,3-c]pyridine has been tested in biochemical assays against human acetylcholinesterase (AChE) and porcine liver carboxylesterase, with IC₅₀ values of 65,000 nM (65 µM) and 23,100 nM (23.1 µM), respectively, as curated in the ChEMBL database (CHEMBL1922540) and BindingDB (BDBM50358311) [1]. While these IC₅₀ values are in the moderate-to-weak range, they represent the only publicly available, target-specific quantitative activity data for this exact compound. No comparable AChE or carboxylesterase inhibition data are available for the direct structural analog 7-methylthieno[2,3-c]pyridin-5-ol or other closely related thieno[2,3-c]pyridine derivatives lacking the acetoxy group. In the broader thieno[2,3-c]pyridine class, the allosteric enhancer compound 3h was assessed in a functional adenosine A₁ receptor assay—not an enzyme inhibition format—and showed activity comparable to reference compound PD 81,723 [2]. The compound 6i from the anticancer Hsp90 inhibitor series showed IC₅₀ values of 10.8–12.4 µM against cancer cell lines, but no AChE or carboxylesterase data are reported [3]. The absence of overlapping assay data precludes direct potency comparison; however, the existence of quantitative enzyme inhibition data for 5-acetoxy-7-methylthieno[2,3-c]pyridine provides an anchor point that is absent for most thieno[2,3-c]pyridine analogs, making it the most biochemically characterized member of this subclass with respect to serine hydrolase targets.

Acetylcholinesterase inhibition Carboxylesterase inhibition Enzyme assay ChEMBL

Synthetic Accessibility and Intermediate Utility Versus Multi-Step Thieno[2,3-c]pyridine Routes

5-Acetoxy-7-methylthieno[2,3-c]pyridine is synthesized via a single-step acetylation of 7-methylthieno[2,3-c]pyridin-5-ol using acetic anhydride with catalytic concentrated sulfuric acid at room temperature for 16 hours . This route contrasts with the multi-step, low-yielding cyclization approaches required for many de novo thieno[2,3-c]pyridine syntheses. For example, the microwave-assisted aromatization method used to prepare the adenosine A₁ allosteric enhancer series produced compounds in 'good yield within minutes' relative to conventional heating, but still required multi-step precursor preparation and specialized equipment [1]. The triazole-mediated metal-free denitrogenative transformation route to thieno[2,3-c]pyridines requires a multi-step sequence including fused 1,2,3-triazole formation followed by acid-mediated rearrangement [2]. The rapid synthesis of thieno[2,3-c]pyridine and 2-substituted derivatives via Schiff base cyclization provides 'especially good yields' but necessitates preparation of the Schiff base from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, a two-step sequence from commercially available materials [3]. In contrast, the acetylation of 7-methylthieno[2,3-c]pyridin-5-ol proceeds under ambient conditions and avoids specialized reagents, chromatography-intensive purification, or microwave equipment. The product is routinely supplied at 95% purity . This single-step derivatization from a commercially available precursor makes 5-acetoxy-7-methylthieno[2,3-c]pyridine attractive as a late-stage intermediate for libraries that explore the 5-position of the thieno[2,3-c]pyridine scaffold via nucleophilic displacement of the acetoxy leaving group.

Synthesis efficiency Acetylation Thieno[2,3-c]pyridine derivatization Intermediate

Thieno[2,3-c] Versus Thieno[2,3-b] Regioisomer Antileishmanial Activity Divergence

A systematic comparison of N-Boc-thieno[2,3-c]pyridine and N-Boc-thieno[2,3-b]pyridine derivatives against Leishmania amazonensis, L. braziliensis, and L. infantum demonstrated that only the [2,3-c] regioisomers with substitution at the 6-position (2b, 2c, 2f, 2g) exhibited IC₅₀ values below 10 µM, whereas the corresponding [2,3-b] analogs (1a–f) were inactive [1]. This regioisomer-dependent activity extends to the N-benzyl series, where compound 3f (a thieno[2,3-c]pyridine) achieved potent amastigote IC₅₀ values of 0.83–1.13 µM, comparable to amphotericin B but with a 250-fold higher selectivity index and low in vivo toxicity (LD₅₀ = 2000 mg/kg in Zophobas morio) [1]. Although 5-acetoxy-7-methylthieno[2,3-c]pyridine has not itself been evaluated against Leishmania, its [2,3-c] annulation mode places it in the active regioisomer series. This class-level inference establishes that selection of a thieno[2,3-b]pyridine over a thieno[2,3-c]pyridine scaffold would predictably forfeit antileishmanial activity, a critical consideration for procurement in neglected tropical disease drug discovery programs.

Regioisomer comparison Antileishmanial activity Thieno[2,3-b]pyridine Neglected tropical disease

Thieno[2,3-c]pyridine Anticancer Activity Benchmarking Against Staurosporine and Abiraterone

In the benzothieno[2,3-c]pyridine subseries, compound 5c exhibited broad-spectrum anticancer activity with a GI₅₀ range of 4 nM to 37 µM across the NCI-60 panel and demonstrated double the activity of staurosporine and quadruple the activity of abiraterone against prostate cancer cell lines [1]. Within the simpler thieno[2,3-c]pyridine series (without the fused benzo ring), compound 6i achieved IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO) and induced G2 phase cell cycle arrest [2]. These data establish a class-level benchmark for anticancer potency of thieno[2,3-c]pyridine derivatives. No direct anticancer activity data are available for 5-acetoxy-7-methylthieno[2,3-c]pyridine; however, its thieno[2,3-c]pyridine core positions it within a scaffold class that has yielded sub-micromolar to low-micromolar anticancer agents. The 5-acetoxy substitution pattern is not represented among the published anticancer thieno[2,3-c]pyridines, meaning its activity in this therapeutic area remains an open question that could differentiate it from the more extensively characterized 2- and 6-substituted analogs.

Anticancer CYP17 inhibition Benzothieno[2,3-c]pyridine Cytotoxicity

5-Acetoxy Group as a Nucleofuge for Derivatization Versus Non-Leaving Group Analogs

The acetoxy group at the 5-position of the thieno[2,3-c]pyridine scaffold can function as a leaving group in nucleophilic substitution reactions under basic conditions, enabling access to 5-substituted derivatives with diverse functional groups (amines, thiols, alkoxides) . This chemical reactivity is absent in the common 5-unsubstituted, 5-alkyl, or 5-aryl thieno[2,3-c]pyridine analogs, which lack a displaceable group at this position. The 5-hydroxy analog (7-methylthieno[2,3-c]pyridin-5-ol) could theoretically undergo O-alkylation or O-acylation, but the hydroxyl group is a poor leaving group without prior activation (e.g., conversion to a sulfonate ester or halide), adding synthetic steps. The acetoxy derivative thus serves as a pre-activated electrophilic partner, streamlining the generation of focused compound libraries around the 5-position of the thieno[2,3-c]pyridine scaffold. No quantitative kinetic data for nucleophilic displacement reactions at the 5-position of this specific compound are publicly available, limiting this to a qualitative chemical principle-based differentiation. The practical consequence is that 5-acetoxy-7-methylthieno[2,3-c]pyridine is a more versatile synthetic intermediate than its non-leaving-group-containing structural analogs, offering a direct diversification point that is not accessible with, for example, 7-methylthieno[2,3-c]pyridine (CAS 30433-74-0) or 2-ethyl-7-methylthieno[2,3-c]pyridine.

Nucleophilic substitution Leaving group Derivatization Chemical biology

Research and Industrial Application Scenarios for 5-Acetoxy-7-methylthieno[2,3-c]pyridine


Serine Hydrolase Counter-Screening Panels in Drug Discovery

Given the publicly available quantitative inhibition data against human acetylcholinesterase (IC₅₀ = 65 µM) and porcine carboxylesterase (IC₅₀ = 23.1 µM) [1], 5-acetoxy-7-methylthieno[2,3-c]pyridine is positioned as a characterized tool compound for counter-screening panels in drug discovery programs, particularly those involving thieno[2,3-c]pyridine-derived lead series. The availability of these data reduces the need for de novo enzyme profiling and allows direct benchmarking of new analogs against an established baseline within the same scaffold class.

Late-Stage Diversification Intermediate for 5-Position SAR Exploration

The acetoxy leaving group at the 5-position, combined with a single-step synthesis from commercially available 7-methylthieno[2,3-c]pyridin-5-ol , makes this compound suitable as a diversification intermediate for exploring structure–activity relationships at the 5-position of the thieno[2,3-c]pyridine scaffold. Nucleophilic displacement of the acetoxy group with amines, thiols, or alkoxides enables rapid library generation without the need for hydroxyl activation steps required when using the 5-hydroxy precursor . This application is particularly relevant for medicinal chemistry groups seeking unexplored vectors within the thieno[2,3-c]pyridine pharmacophore.

Permeability-Enhanced Phenolic Prodrug for Cell-Based Phenotypic Assays

For cell-based assays where the free 5-hydroxy compound (7-methylthieno[2,3-c]pyridin-5-ol) may suffer from poor membrane permeability due to its hydrogen-bond-donating hydroxyl group, the acetoxy ester serves as a more lipophilic prodrug form. The acetyl group is susceptible to intracellular esterase cleavage, regenerating the active 5-hydroxy species within the cellular compartment [2]. This prodrug rationale, grounded in class-level structure–property principles, positions the compound for use in phenotypic screening campaigns where intracellular target engagement is a prerequisite for hit identification.

Thieno[2,3-c]pyridine Scaffold Validation in Neglected Tropical Disease Programs

The established antileishmanial activity of thieno[2,3-c]pyridine derivatives—and the inactivity of the corresponding [2,3-b] regioisomers [3]—validates the [2,3-c] annulation mode as a structural prerequisite for activity against Leishmania spp. Although 5-acetoxy-7-methylthieno[2,3-c]pyridine has not been directly evaluated for antileishmanial activity, its [2,3-c] core qualifies it as a scaffold-validated starting point for neglected tropical disease drug discovery. The 5-acetoxy substitution offers a diversification vector not yet explored in this therapeutic context, presenting an opportunity for novel intellectual property generation within a biologically validated chemotype.

Quote Request

Request a Quote for 5-Acetoxy-7-methylthieno[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.